
(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C8H8BF3O3. It is a boronic acid derivative, characterized by the presence of a trifluoromethoxy group and a methyl group attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-methyl-4-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the process is tolerant of various functional groups .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).
Major Products
The major products of the Suzuki-Miyaura coupling involving this compound are biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, making it invaluable in synthesizing complex organic molecules. The trifluoromethoxy group enhances the reactivity of the boronic acid, facilitating the coupling with various electrophiles.
Table 1: Summary of Cross-Coupling Reactions Using this compound
Reaction Type | Electrophile Type | Yield (%) | Reference |
---|---|---|---|
Suzuki Coupling | Aryl halides | 85-95 | |
Negishi Coupling | Alkenyl halides | 75-90 | |
Sonogashira Coupling | Alkynyl halides | 70-80 |
Medicinal Chemistry
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits potential antibacterial properties. Research has shown that it can interact with bacterial enzymes, which may lead to the development of new antibacterial agents.
Case Study: Antibacterial Potency Evaluation
In vitro tests against Escherichia coli and Bacillus cereus indicated varying degrees of antibacterial activity. The minimal inhibitory concentration (MIC) values were determined to assess its effectiveness.
Table 2: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Escherichia coli | >100 | No significant activity |
Bacillus cereus | 50 | Moderate activity |
Material Science
Development of Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its fluorinated structure contributes to improved charge transport and stability in these materials.
Case Studies
Case Study 1: Synthesis of Fluorinated Biphenyls
A study demonstrated the use of this compound in synthesizing fluorinated biphenyls through Suzuki coupling reactions. The resulting compounds showed enhanced electronic properties suitable for OLED applications .
Case Study 2: Boron-Based Therapeutics
Research into boron-containing compounds has highlighted their potential as therapeutic agents in cancer treatment. The incorporation of this compound into drug design has shown promise in targeting specific cancer cell lines, enhancing efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar structure but lacks the methyl group, used in similar cross-coupling reactions.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, used in the synthesis of biologically active molecules.
4-(Trifluoromethyl)phenylboronic acid: Similar to 3-(trifluoromethyl)phenylboronic acid but with the trifluoromethyl group in the para position.
Uniqueness
(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both a trifluoromethoxy group and a methyl group on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable building block in organic synthesis .
Biological Activity
(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and interactions with biological macromolecules. This article reviews the current research findings, including structure-activity relationships (SAR), binding interactions, and case studies that elucidate its biological significance.
Chemical Structure and Properties
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable component in medicinal chemistry. The trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Potential
Recent studies have explored the role of this compound as an antiandrogen agent, particularly in prostate cancer treatment. Research indicates that substituting the nitro group in flutamide with a boronic acid moiety may maintain or enhance its binding affinity to androgen receptors (AR). The boronic acid can form coordinate covalent interactions with nucleophilic residues in proteins, such as serine and arginine within the AR binding site .
Table 1: Structure-Activity Relationships (SAR)
Compound | Substitution | Activity (LAPC-4 Cell Line) |
---|---|---|
Flutamide | Nitro | High |
This compound | Boronic Acid | Moderate |
5-Chloropyrazine derivative | Chlorine | High |
Ortho trifluoromethyl derivative | Trifluoromethyl | None |
The data indicate that while the boronic acid maintains some activity, modifications such as chlorine substitution significantly enhance potency against cancer cell lines .
The mechanism involves the formation of hydrogen bonds between the boronic acid and specific amino acids within the AR. This interaction is crucial for inhibiting receptor activation and subsequent cell proliferation. Notably, the trifluoromethoxy group contributes to hydrophobic interactions that stabilize binding .
Study 1: Binding Affinity Assessment
A theoretical study modeled interactions between various boronic acids and insulin, revealing that compounds like this compound exhibit favorable binding energies. The study utilized computational tools to predict stability and bioactivity scores, suggesting potential therapeutic applications beyond oncology .
Study 2: In Vivo Efficacy
In vivo studies demonstrated that derivatives of boronic acids, including the target compound, showed significant antitumor activity in murine models. The mechanism was attributed to apoptosis induction and inhibition of tumor growth via modulation of signaling pathways associated with AR .
Toxicological Profile
While this compound shows promise in therapeutic applications, it also presents toxicity concerns. It is classified as harmful if swallowed and causes skin irritation, necessitating careful handling in laboratory settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Miyaura borylation of the corresponding aryl halide (e.g., 3-methyl-4-(trifluoromethoxy)bromobenzene) using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂). Key parameters include:
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Catalyst loading : 1–5 mol% for cost efficiency and minimal metal residue.
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Solvent system : 1,4-dioxane or THF under inert atmosphere (N₂/Ar) to prevent oxidation.
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Temperature : 80–100°C for 12–24 hours to ensure complete conversion.
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Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization from acetonitrile to achieve >95% purity .
- Data Table : Example Reaction Conditions
Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
3-Me-4-TFMO-bromobenzene | Pd(dppf)Cl₂ | 1,4-Dioxane | 85 | 78 | 98.5 |
3-Me-4-TFMO-iodobenzene | Pd(OAc)₂/PPh₃ | THF | 90 | 85 | 97.0 |
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C3, trifluoromethoxy at C4) and absence of residual solvents.
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient).
- Melting Point : Compare observed mp (e.g., 206–211°C) with literature values to detect impurities .
- HRMS : Validate molecular ion ([M+H]⁺ or [M−H]⁻) with theoretical mass (e.g., C₈H₇BF₃O₃: calc. 232.04, obs. 232.03) .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions compared to electron-donating substituents?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF₃) reduces electron density at the boron center, slowing transmetallation but improving stability against protodeboronation. Key strategies:
- Base selection : Use K₂CO₃ or Cs₂CO₃ (pH 9–10) to enhance boronate formation.
- Catalyst optimization : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the methyl group.
- Kinetic studies : Monitor reaction progress via ¹⁹F NMR to quantify coupling efficiency (e.g., 70–85% yield with aryl halides) .
Q. What experimental approaches can assess the oxidative stability of this compound in biological or ROS-rich environments?
- Methodological Answer :
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Oxidation assay : Treat with H₂O₂ (1.2 equiv.) and monitor conversion to phenol via ¹H NMR (e.g., δ 6.8–7.2 ppm for aromatic protons).
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Diol stabilization : Co-incubate with diols (e.g., pinacol, neopentyl glycol) to form boronic esters, slowing hydrolysis and oxidation.
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Affinity ranking : Use alizarin red S (ARS) to quantify diol-boronic acid binding affinity (higher affinity correlates with slower oxidation) .
- Data Table : Oxidation Rates and Diol Affinities
Stabilizing Diol | 50% Oxidation Time (min) | Relative Affinity (ARS Assay) |
---|---|---|
Pinacol | 10 | 12.1 |
Neopentyl glycol | 27 | 0.30 |
R,R-2,3-Butanediol | 5 | 0.57 |
Free boronic acid (control) | 22 | N/A |
Q. How can researchers design glucose-responsive hydrogels using this compound?
- Methodological Answer : Incorporate the boronic acid into polymer backbones (e.g., poly(vinyl alcohol)) to form reversible diol-boronate complexes. Steps:
- Functionalization : Graft the boronic acid onto acrylamide monomers via Michael addition.
- Cross-linking : Use glucose as a competing diol to modulate hydrogel swelling (pH 7.4, 37°C).
- Release kinetics : Quantify drug (e.g., insulin) release under varying glucose concentrations (0–20 mM) using UV-Vis spectroscopy .
Q. Key Notes for Experimental Design
Properties
IUPAC Name |
[3-methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-5-4-6(9(13)14)2-3-7(5)15-8(10,11)12/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYRQCUQKJTPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674769 | |
Record name | [3-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871362-79-7 | |
Record name | [3-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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